molecular formula C14H20N2 B511855 [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine CAS No. 931991-16-1

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine

Cat. No.: B511855
CAS No.: 931991-16-1
M. Wt: 216.32g/mol
InChI Key: WCKAYQGAMZNKBO-UHFFFAOYSA-N
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Description

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine is a secondary amine featuring a cyclohexene ring linked via an ethyl chain to a pyridin-3-ylmethyl group.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h4-5,7,9,11,16H,1-3,6,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKAYQGAMZNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of cyclohex-1-en-1-yl ethylamine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted amines

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs with Cyclohexene or Aromatic Substituents

Compound Name Key Structural Differences Inferred Properties
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide Replaces the pyridin-3-ylmethylamine group with an acetamide-pyrrolidinone moiety Increased hydrogen-bonding capacity due to the amide and ketone groups; reduced basicity compared to the parent amine .
1-(2-chlorophenyl)ethylamine Substitutes cyclohexenyl with 2-chlorophenyl and pyridin-3-yl with pyridin-2-yl Enhanced electron-withdrawing effects from chlorine; altered binding interactions due to pyridine nitrogen positioning .
3-[2-(3-chlorophenyl)ethyl]pyridin-2-amine Replaces cyclohexenyl with 3-chlorophenyl and pyridin-3-ylmethyl with pyridin-2-amine Increased aromaticity and potential π-π stacking; pyridin-2-amine may act as a stronger hydrogen-bond donor .

Substituent Effects on Cyclohexene Derivatives

Compounds from the 4H-pyrido[1,2-a]pyrimidin-4-one class () highlight how substituents on cyclohex-1-en-1-yl groups influence properties:

  • 4-(Methylamino)cyclohex-1-en-1-yl: Methylamine substitution increases basicity but reduces steric bulk compared to the ethyl-linked pyridinyl group in the target compound .

Pyridine-Based Amines with Heterocyclic Modifications

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Incorporates a pyrazole ring, introducing additional nitrogen atoms for hydrogen bonding. The cyclopropyl group may improve metabolic stability compared to the cyclohexenyl-ethyl chain .

Physicochemical and Functional Comparisons

  • Lipophilicity: The cyclohexenyl group in the target compound likely confers higher logP values than pyridine-only analogs (e.g., 1-(2-chlorophenyl)ethylamine) but lower than dimethylamino-substituted cyclohexene derivatives .
  • Basicity: The pyridin-3-ylmethylamine group (pKa ~8–9) is less basic than aliphatic amines (e.g., 4-(dimethylamino)cyclohex-1-en-1-yl, pKa ~10) but more basic than amide-containing analogs .
  • Stereoelectronic Effects : The pyridin-3-yl group’s nitrogen position allows for distinct dipole interactions compared to pyridin-2-yl or pyridin-4-yl isomers, influencing solubility and target affinity .

Research Implications

  • Drug Discovery : The cyclohexenyl-ethyl chain may optimize pharmacokinetic profiles by balancing lipophilicity and solubility .
  • Material Science : Pyridine-cyclohexene hybrids could serve as ligands in catalysis or organic semiconductors due to their electron-rich and rigid frameworks .

Biological Activity

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring and a pyridine ring linked through an ethylamine chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H20N2
  • IUPAC Name : 2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine
  • CAS Number : 931991-16-1

Synthesis

The synthesis typically involves the reaction of cyclohex-1-en-1-yl ethylamine with pyridin-3-ylmethyl chloride under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. This process can be optimized using continuous flow reactors to enhance yield and purity, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may lead to modulation of various biological pathways, particularly those involved in inflammation and cancer progression. For instance, the compound has been noted for its potential anti-inflammatory effects by inhibiting enzymes associated with inflammatory pathways .

Antimicrobial Properties

Recent studies have investigated the antimicrobial and antifungal properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as a bioactive agent in treating infections .

Anti-inflammatory Effects

Research highlights the compound's ability to inhibit pro-inflammatory mediators, suggesting its utility in managing conditions characterized by chronic inflammation. The specific pathways affected include those involving cytokine release and enzyme activity related to inflammatory responses .

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. It appears to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-(Cyclohexen-1-YL)ethylamineCyclohexene ring with an ethyl chainKnown for stimulant effects
2-(Pyridin-3-YL)ethylaminePyridine ring attached to an ethyl chainExhibits different receptor binding profiles
2-(Cyclobutyl)methanamineCyclobutane ring linked to a methanamine groupMay show unique interactions due to ring strain

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the unique profile of this compound.

Case Studies

Several case studies have reported on the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that 2-(Cyclohexen-1-YL)ethylmethyl amine exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli at concentrations lower than many existing antibiotics.
  • Inflammation Model : In a model of induced inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory cytokines compared to control groups.
  • Cancer Cell Line Testing : Tests on human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as an anticancer agent.

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